molecular formula C15H17BrN2O2S B11814713 Methyl 4-bromo-2-(3-tert-butylphenylamino)thiazole-5-carboxylate

Methyl 4-bromo-2-(3-tert-butylphenylamino)thiazole-5-carboxylate

Cat. No.: B11814713
M. Wt: 369.3 g/mol
InChI Key: XELXASSAZLMKEQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 4-bromo-2-(3-tert-butylphenylamino)thiazole-5-carboxylate involves several steps. One common synthetic route includes the reaction of 4-bromo-2-aminothiazole with 3-tert-butylphenyl isocyanate, followed by esterification with methanol . The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-(3-tert-butylphenylamino)thiazole-5-carboxylate involves its interaction with specific molecular targets, such as proteins or enzymes. The thiazole ring in the compound is known to participate in various biochemical pathways, potentially affecting the activity of enzymes or receptors . The exact molecular targets and pathways can vary depending on the specific application and context of the research.

Comparison with Similar Compounds

Methyl 4-bromo-2-(3-tert-butylphenylamino)thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties .

Properties

Molecular Formula

C15H17BrN2O2S

Molecular Weight

369.3 g/mol

IUPAC Name

methyl 4-bromo-2-(3-tert-butylanilino)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H17BrN2O2S/c1-15(2,3)9-6-5-7-10(8-9)17-14-18-12(16)11(21-14)13(19)20-4/h5-8H,1-4H3,(H,17,18)

InChI Key

XELXASSAZLMKEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)NC2=NC(=C(S2)C(=O)OC)Br

Origin of Product

United States

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